Felodipine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

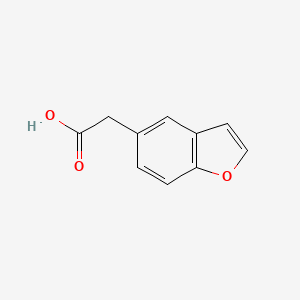

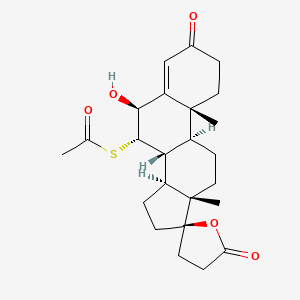

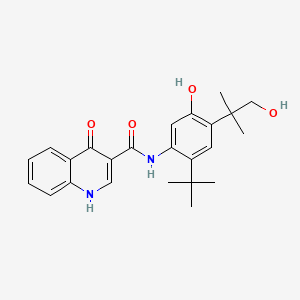

Felodipine-d8 is a deuterated derivative of the drug Felodipine. Felodipine is a calcium channel blocker used to treat hypertension . It works by affecting the movement of calcium into the cells of the heart and blood vessels . Felodipine-d8 is an isotopically labeled version of Felodipine, in which eight hydrogen atoms have been replaced with deuterium atoms.

Synthesis Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, followed by large-scale crystallization through seeding the saturated solution of Felodipine .

Molecular Structure Analysis

Felodipine-d8 has a molecular weight of 384.51 g/mol and a molecular formula of C18H19Cl2N2O4D8. Its chemical structure is similar to that of Felodipine, but with the addition of eight deuterium atoms. Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods .

Chemical Reactions Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, and followed by large-scale crystallization through seeding the saturated solution of Felodipine .

Physical And Chemical Properties Analysis

Felodipine-d8 is a white to off-white solid that is soluble in dimethyl sulfoxide, methanol, and ethanol. Form IV of Felodipine has a higher melting temperature but lower melting enthalpy compared to form I .

Aplicaciones Científicas De Investigación

Fluorescent Probe Synthesis

Felodipine-d8 has been used in the synthesis of a CdTe quantum dot-based fluorescent probe . The synthesis conditions, structure, and interaction conditions with Felodipine of CdTe quantum dots were analyzed by fluorescence spectrophotometry, Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), UV–visible spectroscopy, and TEM .

Drug Testing

The fluorescent probe synthesized using Felodipine-d8 can be used to determine the Felodipine tablet content . This application is particularly useful in quality control and assurance in pharmaceutical manufacturing .

Formulation Studies

Felodipine-d8 has been used in the optimization of the preformulation and formulation parameters in the development of new extended-release tablets containing Felodipine . This includes determining the suitability of using microcrystalline Felodipine and establishing the structure of the hydrophilic matrix system .

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "Felodipine-d8 can be synthesized by introducing deuterium atoms at specific positions in the Felodipine molecule. This can be achieved through the use of deuterated reagents and solvents in the synthesis process.", "Starting Materials": [ "Felodipine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Felodipine is dissolved in a deuterated solvent.", "Step 2: Deuterated reagents are added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a specific amount of time.", "Step 4: The reaction mixture is then purified and the Felodipine-d8 product is isolated." ] } | |

Número CAS |

1346602-65-0 |

Nombre del producto |

Felodipine-d8 |

Fórmula molecular |

C18H11D8Cl2NO4 |

Peso molecular |

392.30 |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

72509-76-3 (unlabelled) |

Sinónimos |

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester |

Etiqueta |

Felodipine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.